
Boc-S-benzyl-L-cysteine
Overview
Description
Boc-S-benzyl-L-cysteine (CAS: 5068-28-0) is a protected derivative of the amino acid L-cysteine, featuring a tert-butoxycarbonyl (Boc) group on the amine and a benzyl group on the thiol. Its molecular formula is C₁₅H₂₁NO₄S (MW: 311.4 g/mol), with a melting point of 86–88°C . The Boc group protects the amine during peptide synthesis, while the S-benzyl moiety prevents unwanted disulfide bond formation. This compound is widely used in peptide synthesis, particularly for HIV1 enzymatic studies, and exhibits unique self-assembly properties, forming β-sheet-like nanostructures and nanotubes in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-S-benzyl-L-cysteine is typically synthesized through the protection of the thiol group of cysteine with a benzyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The synthesis involves the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and products efficiently .
Chemical Reactions Analysis
Types of Reactions: Boc-S-benzyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
Boc-S-benzyl-L-cysteine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-S-benzyl-L-cysteine involves the protection of the thiol group of cysteine, which prevents unwanted side reactions during peptide synthesis. The Boc group protects the amino group, allowing for selective deprotection and subsequent reactions. The benzyl group can be removed under mild acidic conditions, revealing the free thiol group for further functionalization .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Boc-S-benzyl-L-cysteine with structurally related cysteine derivatives:
Key Observations:
- Protecting Group Effects :
- Substituent Effects : The 4-methylbenzyl group in Boc-S-(4-methylbenzyl)-L-cysteine lowers the melting point by 23°C compared to the benzyl analog, likely due to disrupted crystal packing .
This compound:
- Nanostructure Formation: Self-assembles into unbranched nanotubes (2 nm diameter) in water via β-sheet-like hydrogen bonding. Applications include biosensors and tissue engineering scaffolds .
- Peptide Synthesis : Used in HIV1 protease studies due to its stability during enzymatic reactions .
S-Allyl-L-cysteine:
- Biological Activity : Enhances H₂S production in cells, affecting proliferation and redox signaling .
- Safety Profile : Classified as a skin sensitizer (GHS Category 1), requiring strict handling protocols .
Boc-S-trityl-L-cysteine:
- Solubility Challenges : The bulky trityl group limits aqueous solubility, restricting its use in solution-phase peptide synthesis .
Biological Activity
Boc-S-benzyl-L-cysteine (Boc-S-Bn-Cys) is a cysteine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a benzyl group on the sulfur atom. This compound has garnered attention for its diverse biological activities, including antioxidant properties, enzyme inhibition, and potential applications in cancer therapeutics. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₁₃H₁₅NO₂S
- Molecular Weight : Approximately 325.42 g/mol
- Solubility : Soluble in organic solvents such as acetone, chloroform, and dichloromethane.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Cysteine derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, contributing to its therapeutic potential. For instance, it has been shown to inhibit the activity of certain virulence factors in pathogens such as Staphylococcus aureus and Bacillus anthracis, which could lead to new strategies in drug development against bacterial infections .
3. Cytotoxicity and Cancer Therapeutics
A notable study demonstrated that a tripeptide containing this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 6.2 to 7.5 μM, indicating potent anti-cancer activity through mechanisms involving apoptosis .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Antioxidant Mechanism
In a study exploring the antioxidant mechanisms of cysteine derivatives, this compound demonstrated significant free radical scavenging activity. The compound's ability to donate electrons effectively neutralized reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models.
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into the cytotoxic effects of a tripeptide containing this compound revealed that it induces apoptosis through mitochondrial pathways. Western blot analysis indicated increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Boc-S-benzyl-L-cysteine, and how can reproducibility be ensured?
this compound is synthesized via reaction of L-cysteine with benzyl bromide to protect the thiol group, followed by Boc (tert-butoxycarbonyl) protection of the amine using Boc₂O under basic conditions (aqueous or anhydrous) . Key steps:
- Purification via column chromatography or recrystallization.
- Characterization by -NMR, -NMR, and mass spectrometry to confirm molecular structure (CHNOS, MW 311.40 g/mol) .
- Purity assessment via HPLC (>95% recommended for peptide synthesis).
Q. How does this compound function in peptide synthesis, and what are its critical protective roles?
The Boc group protects the α-amine during solid-phase peptide synthesis (SPPS), while the S-benzyl group shields the cysteine thiol from oxidation or unwanted disulfide formation. This dual protection ensures controlled deprotection sequences, enabling precise incorporation into peptide chains .
- Key application : Synthesis of disulfide-rich peptides, where selective deprotection (e.g., TFA for Boc, HF for S-benzyl) is required .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- Spectroscopy : NMR to confirm proton environments (e.g., tert-butyl group at δ 1.4 ppm).
- Mass spectrometry : ESI-MS for molecular ion verification (m/z 311.4).
- Chromatography : HPLC with UV detection (λ = 214 nm) for purity assessment.
- Melting point analysis : Consistency with literature values (if available) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to minimize side products?
- Control pH : Use buffered conditions (pH 8–9) during Boc protection to avoid amine protonation.
- Temperature modulation : Conduct reactions at 0–4°C to reduce racemization.
- Solvent selection : Anhydrous DCM or THF for anhydrous Boc₂O reactions; aqueous/organic biphasic systems for scalability .
- Monitoring : TLC or LC-MS to track reaction progress and detect intermediates.
Q. What strategies resolve discrepancies in NMR data for this compound derivatives?
- Artifact identification : Check for residual solvents (e.g., DMSO-d6 peaks) or moisture-induced hydrolysis.
- Dynamic effects : Rotameric equilibria in the S-benzyl group may split peaks; use elevated temperatures or DMF-d7 to simplify spectra.
- Cross-validation : Compare with computational models (DFT-based chemical shift predictions) .
Q. How do competing deprotection methods for the S-benzyl group impact peptide integrity?
- HF vs. TFA-thiolysis : HF cleaves S-benzyl efficiently but requires specialized equipment. TFA-thiolysis (e.g., using mercaptoethanol) is milder but may require extended reaction times.
- Side reactions : HF can hydrolyze sensitive peptide bonds; TFA may protonate unprotected amines, leading to aggregation.
- Recommendation : Use HF for small-scale syntheses and TFA-thiolysis for larger, disulfide-rich peptides .
Q. Data Analysis and Experimental Design
Q. How should researchers address low yields in this compound-mediated peptide couplings?
- Diagnostic steps :
- Verify coupling agent efficiency (e.g., HATU vs. DCC).
- Assess steric hindrance from adjacent residues.
- Test for thiol oxidation (use argon atmosphere).
Q. What methodologies validate the stability of the Boc group under varying experimental conditions?
- Accelerated degradation studies : Expose the compound to acidic (TFA), basic (NH₄OH), or nucleophilic (DTT) conditions.
- Monitoring : Use LC-MS to detect deprotection products (e.g., tert-butyl cation at m/z 57).
- Findings : Boc is stable to nucleophiles (e.g., piperidine) but labile in >50% TFA .
Q. Tables for Quick Reference
Property | Value | Source |
---|---|---|
Molecular Formula | CHNOS | PubChem |
CAS RN | 5068-28-0 | CAS Common Chemistry |
Molecular Weight | 311.40 g/mol | PubChem |
Stability | Stable to bases, labile in strong acids | Synthesis protocols |
Properties
IUPAC Name |
3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVORPLRHYROAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-28-0 | |
Record name | NSC164041 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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